molecular formula C14H17N3O2 B1444041 tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate CAS No. 1417368-29-6

tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate

Cat. No.: B1444041
CAS No.: 1417368-29-6
M. Wt: 259.3 g/mol
InChI Key: WIPUHYCXEZWRLF-CXUHLZMHSA-N
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Description

Tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings concerning its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 57699-52-2
  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 257.31 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that compounds similar to this compound can exhibit significant antioxidant activity. This activity is crucial for combating oxidative stress in cells, which is implicated in various diseases.

Anti-inflammatory Effects

In vitro studies have shown that hydrazine derivatives can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.

Anticancer Properties

Preliminary studies suggest that this compound has potential anticancer effects. It may induce apoptosis in cancer cells through the activation of intrinsic pathways, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress; scavenges free radicals
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anticancer Activity

A notable study examined the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner. Mechanistic studies indicated that it activated caspase pathways, leading to programmed cell death.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Scavenging : The compound may directly scavenge ROS, reducing oxidative damage.
  • Modulation of Signaling Pathways : It may influence key signaling pathways involved in inflammation and apoptosis, such as NF-kB and MAPK pathways.
  • Gene Expression Regulation : The compound could affect the expression of genes involved in cell survival and death, contributing to its anticancer properties.

Properties

IUPAC Name

tert-butyl N-[(E)-1H-indol-6-ylmethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-16-9-10-4-5-11-6-7-15-12(11)8-10/h4-9,15H,1-3H3,(H,17,18)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPUHYCXEZWRLF-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.